2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Description
The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide features a complex hybrid structure combining a triazaspiro ring system, a sulfanyl linker, and substituted phenyl groups. Key structural elements include:
- Substituents: A 4-bromophenyl group on the spiro system and a 3-chloro-4-methoxyphenyl group on the acetamide terminus.
- Functional groups: Acetamide, sulfanyl, bromo, chloro, and methoxy groups, which collectively influence solubility, reactivity, and bioactivity.
This compound’s molecular weight is estimated at ~564.38 g/mol (calculated from an assumed formula: C₃₃H₃₄BrClN₄O₃S), though precise experimental data are lacking in the provided evidence .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrClN4O2S/c1-29-11-9-23(10-12-29)27-21(15-3-5-16(24)6-4-15)22(28-23)32-14-20(30)26-17-7-8-19(31-2)18(25)13-17/h3-8,13H,9-12,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIHIARDOYLXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide” typically involves multi-step organic synthesis. The key steps may include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the bromophenyl group via a halogenation reaction.
- Attachment of the sulfanyl group through a thiolation reaction.
- Coupling with the acetamide moiety using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
- Use of continuous flow reactors for efficient reaction control.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Scale-up processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
“2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its complex structure.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Chemical Synthesis: Utilization as an intermediate in the synthesis of other complex molecules.
Polymer Science: Potential incorporation into polymeric materials for enhanced properties.
Mechanism of Action
The mechanism of action of “2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide” would depend on its specific application. Generally, it may involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways related to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares the target compound with two structurally related analogs:
Key Observations:
- Analog 1 shares the triazaspiro core and sulfanyl group but differs in the acetamide substituent (2,4-dimethoxyphenyl vs. 3-chloro-4-methoxyphenyl).
- Analog 2 replaces the sulfanyl group with a sulfonyl moiety, which is more electron-withdrawing. This alters electronic distribution and may reduce nucleophilic reactivity at the sulfur atom .
Physicochemical Properties
- Lipophilicity : The chloro substituent in the target compound likely increases logP compared to Analog 1’s dimethoxy groups. Conversely, Analog 2’s sulfonyl group would reduce lipophilicity due to higher polarity .
- Solubility : The triazaspiro system’s nitrogen atoms and acetamide group enhance aqueous solubility relative to Analog 2’s dione moiety, which is less polar .
Q & A
Q. Table 1: Common Synthetic Conditions
Advanced: How can researchers resolve contradictions in spectral data during structural validation?
Methodological Answer:
Contradictions in NMR, IR, or mass spectrometry data often arise from isomerism or impurities. Strategies include:
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., PubChem’s deposited data) .
- X-ray crystallography : Resolve stereochemical ambiguities via single-crystal diffraction (e.g., spirocyclic conformations in ) .
- LC-MS hyphenation : Use Chromolith® HPLC columns with high-resolution MS to detect trace impurities affecting spectral clarity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- HPLC-PDA : Employ gradient elution (e.g., acetonitrile/water with 0.1% TFA) on Chromolith columns to assess purity (>95%) .
- NMR spectroscopy : Use DMSO-d₆ at 400 MHz to confirm substituent positions (e.g., 4-bromophenyl vs. 3-chloro-4-methoxyphenyl groups) .
- Elemental analysis : Validate molecular formula (C₂₃H₂₂BrClN₄O₂S) via combustion analysis .
Q. Table 2: Analytical Parameters
Advanced: How to evaluate environmental persistence and ecotoxicity?
Methodological Answer:
Follow the INCHEMBIOL framework ():
Physicochemical properties : Measure logP (octanol-water partition coefficient) to predict bioaccumulation .
Degradation studies : Use OECD 301B guidelines to assess biodegradability in aqueous systems.
Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48h LC₅₀) and algal growth inhibition tests .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
- Waste disposal : Neutralize acidic/byproduct streams with NaOH before incineration .
- Emergency measures : For spills, adsorb with vermiculite and dispose as hazardous waste .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) and compare bioactivity .
- Enzyme inhibition assays : Test against target enzymes (e.g., Pfmrk kinase) using fluorescence polarization .
- Statistical design : Apply randomized block designs (split-split plots) to account for variables like reaction time and catalyst load .
Basic: How to address low yields in the final synthetic step?
Methodological Answer:
- Optimize stoichiometry : Use a 1.2:1 molar ratio of sulfanyl donor to spirocyclic intermediate .
- Solvent selection : Replace CH₂Cl₂ with THF for better solubility of polar intermediates .
- Catalyst screening : Test alternative bases (e.g., DBU) to improve cyclization efficiency .
Advanced: What strategies mitigate batch-to-batch variability in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
